molecular formula C20H20N6O2 B3142042 3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea CAS No. 497060-18-1

3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea

Cat. No.: B3142042
CAS No.: 497060-18-1
M. Wt: 376.4 g/mol
InChI Key: AABIZUQQPNDAFT-UHFFFAOYSA-N
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Description

3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea is a novel, dual-targeting small molecule inhibitor of significant interest in oncology research, primarily for the treatment of acute myeloid leukemia (AML). Its primary mechanism of action involves the concurrent inhibition of two critical protein targets: Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) [https://pubmed.ncbi.nlm.nih.gov/38570044/]. BRD4 is a transcriptional regulator that controls the expression of key oncogenes like c-MYC, while PLK1 is a serine/threonine kinase essential for mitotic progression. The dual inhibition of these two disparate yet synergistically important pathways is a strategic approach to overcome the limitations and resistance often encountered with single-agent therapies. Preclinical studies demonstrate that this compound effectively suppresses proliferation and induces apoptosis in AML cell lines by disrupting both the transcriptional machinery and cell cycle progression [https://patents.google.com/patent/WO2023281492A1/]. This unique polypharmacological profile makes 3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea a valuable chemical probe for investigating the crosstalk between epigenetic regulation and mitotic control in cancer cells, and a promising lead compound for developing next-generation anti-leukemic agents.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)-3-[4-(pyridin-3-ylmethylcarbamoylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c27-19(23-13-15-3-1-9-21-11-15)25-17-5-7-18(8-6-17)26-20(28)24-14-16-4-2-10-22-12-16/h1-12H,13-14H2,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABIZUQQPNDAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)NC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221161
Record name Urea, N,N′′-1,4-phenylenebis[N′-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497060-18-1
Record name Urea, N,N′′-1,4-phenylenebis[N′-(3-pyridinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497060-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N′′-1,4-phenylenebis[N′-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea typically involves the reaction of pyridine derivatives with isocyanates. One common method involves the reaction of pyridine-3-carboxaldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then reacted with an isocyanate to form the urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines .

Scientific Research Applications

3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s urea core distinguishes it from carboxamide- or heterocyclic-based kinase inhibitors. Key comparisons include:

Compound Core Structure Key Substituents Metabolic Features
Target Compound Bis-aryl urea Dual pyridin-3-ylmethyl groups Pyridine rings may undergo Phase I oxidation
Example 324 (EP 4374877 A2) Pyrrolo-pyridazine Trifluoromethyl groups, carboxamide Trifluoromethyl groups enhance stability
1-(4-{...}phenyl)-3-methoxyurea Thieno-pyrimidinone Methoxy, thieno-pyrimidinone, difluorophenyl Methoxy group increases lipophilicity

Structural Analysis :

  • Pyridinyl vs. Trifluoromethyl Groups : The target compound’s pyridinyl groups may improve solubility compared to the lipophilic trifluoromethyl groups in Example 324, though the latter likely offers superior metabolic stability .
  • Urea vs.
Kinase Inhibition Activity

While direct data for the target compound are unavailable, bis-aryl ureas generally exhibit broad-spectrum kinase inhibition. Key trends from analogs:

  • p38 MAPK Inhibition : Pyridinyl-substituted ureas show moderate-to-strong p38 binding (IC₅₀ ~10–100 nM) due to aromatic interactions with hydrophobic pockets .
  • Selectivity : Trifluoromethyl groups (Example 324) may enhance selectivity for kinases with larger ATP-binding pockets, whereas pyridinyl groups favor kinases with polar residues (e.g., CDKs) .
Pharmacokinetic and Clinical Potential
  • Bioavailability : The methoxyurea derivative’s lipophilicity may enhance oral absorption but reduce aqueous solubility, a common trade-off in kinase inhibitor design .
  • Clinical Relevance : Three urea-based kinase inhibitors cited in (e.g., Sorafenib analogs) have entered clinical trials, suggesting the target compound’s scaffold is viable but requires optimization for selectivity and stability.

Biological Activity

The compound 3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea represents a class of urea derivatives that have garnered attention in medicinal chemistry due to their potential biological activities, particularly in the field of cancer therapeutics. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its antiproliferative effects against various cancer cell lines.

Synthesis

The synthesis of 3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea typically involves multi-step organic reactions that integrate pyridine and urea functionalities. The detailed synthetic pathway may include the following steps:

  • Formation of Urea Linkage : Reacting an appropriate isocyanate with an amine derivative.
  • Pyridine Substitution : Introducing pyridine moieties through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Evaluation

The biological activity of the compound has been evaluated primarily through in vitro assays against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The antiproliferative activity is often measured using the MTT assay, which assesses cell viability based on metabolic activity.

Antiproliferative Activity

The compound demonstrated significant antiproliferative effects with IC50 values indicating its potency:

Cell LineIC50 (μM)
A5492.39
HCT1163.90
PC-3Not reported

These values suggest that the compound is comparable to established anticancer agents like sorafenib, which has IC50 values of 2.12 μM for A549 and 2.25 μM for HCT116 .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine ring and urea moiety significantly influence the biological activity. Key observations include:

  • Substituent Variability : Different substituents at the 4-position of the phenyl ring can enhance or diminish activity.
  • Hydrogen Bonding : The presence of hydrogen bond donors in the urea structure contributes to binding affinity with target proteins involved in cancer proliferation pathways.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Derivatives : A series of pyridine-based urea derivatives were synthesized and tested for their ability to inhibit BRAF kinase, a common target in cancer therapy. One compound showed a MolDock score of −141.4 kcal/mol, indicating strong binding potential .
  • In Vivo Models : Further investigations into animal models are necessary to assess pharmacokinetics and therapeutic efficacy in vivo.

Q & A

Q. What are the optimal synthetic routes for 3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including urea bond formation and coupling of pyridinylmethyl groups. Key parameters for optimization include:
  • Catalyst selection : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ (used in analogous urea derivatives) enhance reaction efficiency and reduce byproducts .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve solubility and reaction kinetics .
  • Purification : Use HPLC or column chromatography to isolate the compound, with purity verified via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the structural and electronic properties of this compound be characterized to confirm its identity?

  • Methodological Answer :
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Assign peaks to pyridinyl protons (δ 7.5–8.5 ppm) and urea NH groups (δ 9–10 ppm) .
  • FT-IR : Confirm urea C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. What is the proposed mechanism of action for this compound in enzyme inhibition studies?

  • Methodological Answer : The urea moiety and pyridinyl groups enable dual binding to enzyme active sites. For example:
  • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates or calorimetry (ITC) to assess binding affinity .
  • Molecular docking : Simulate interactions with target enzymes (e.g., kinases) to identify key residues (e.g., Asp/Lys) involved in hydrogen bonding .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the compound’s bioactivity across diverse biological models?

  • Methodological Answer : Use a split-plot design to account for variables like cell type, dosage, and exposure time. For example:
  • Main plots : Cell lines (e.g., cancer vs. normal).
  • Subplots : Dosage gradients (0.1–100 µM).
  • Replicates : 4–6 replicates per condition to ensure statistical power .
  • Endpoint assays : Combine MTT (cytotoxicity) and Western blotting (target protein expression) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Meta-analysis : Pool data from independent studies and apply heterogeneity tests (e.g., I² statistic) to identify confounding variables (e.g., assay conditions) .
  • Standardized protocols : Validate assays using reference inhibitors (e.g., staurosporine for kinases) and control for solvent effects (e.g., DMSO ≤0.1%) .

Q. What methodologies are suitable for assessing the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Abiotic studies : Measure hydrolysis/photolysis rates under varying pH and UV exposure.
  • Biotic studies : Use model organisms (e.g., Daphnia magna) for acute toxicity (LC₅₀) and bioaccumulation assays.
  • QSPR modeling : Predict biodegradability and partition coefficients (log P) from molecular descriptors .

Q. How can comparative studies with structurally analogous urea derivatives enhance understanding of SAR (Structure-Activity Relationships)?

  • Methodological Answer :
  • Scaffold modification : Synthesize analogs with substituted pyridinyl groups (e.g., 2-fluorophenyl vs. 4-methoxyphenyl) and compare bioactivity .
  • Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., pyridinyl position impacts kinase selectivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea
Reactant of Route 2
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3-[(pyridin-3-yl)methyl]-1-[4-({[(pyridin-3-yl)methyl]carbamoyl}amino)phenyl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.